13-Hydroxystevane
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Overview
Description
13-Hydroxystevane is a diterpenoid compound with the molecular formula C20H34O. It is a member of the kaurane family of diterpenes, which are naturally occurring compounds found in higher plants, lichens, and liverworts. These compounds are known for their diverse biological activities, including anti-inflammatory, immunomodulatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of kauran-13-OL typically involves the use of natural precursors such as ent-kaurene. One common synthetic route includes the oxidation of ent-kaurene to form kaurenoic acid, followed by reduction to yield kauran-13-OL. The reaction conditions often involve the use of oxidizing agents like potassium permanganate or chromium trioxide and reducing agents such as lithium aluminum hydride .
Industrial Production Methods
Industrial production of kauran-13-OL may involve the extraction of ent-kaurene from plant sources, followed by chemical modification to obtain the desired compound. The process includes large-scale extraction, purification, and chemical transformation steps to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
13-Hydroxystevane undergoes various chemical reactions, including:
Oxidation: Converts kauran-13-OL to kaurenoic acid using oxidizing agents like potassium permanganate.
Reduction: Reduces kaurenoic acid back to kauran-13-OL using reducing agents such as lithium aluminum hydride.
Substitution: Involves the replacement of hydroxyl groups with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Tetrahydrofuran, dichloromethane.
Major Products Formed
Kaurenoic Acid: Formed through the oxidation of kauran-13-OL.
Hydroxy-Kauranes: Formed through various substitution reactions.
Scientific Research Applications
13-Hydroxystevane has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other kaurane derivatives.
Biology: Studied for its role in plant defense mechanisms and allelopathic effects.
Medicine: Investigated for its anti-inflammatory, immunomodulatory, and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and natural product-based pesticides
Mechanism of Action
13-Hydroxystevane exerts its effects through various molecular targets and pathways. It inhibits the production of reactive oxygen and nitrogen species, blocks the NF-κB pathway, and affects the activation of the NLRP3 inflammasome. These actions result in the modulation of cytokine production, transcription factors, and enzymes involved in inflammation and immune responses .
Comparison with Similar Compounds
Similar Compounds
- Kaurenoic Acid
- Oridonin
- Stevioside
- Glaucocalyxin A and B
- Eriocalyxin B
- Kamebakaurin
- Xylopic Acid
Uniqueness
13-Hydroxystevane is unique due to its specific hydroxylation pattern, which imparts distinct biological activities compared to other kaurane derivatives. Its ability to modulate multiple signaling pathways makes it a valuable compound for therapeutic research .
Properties
CAS No. |
5749-44-0 |
---|---|
Molecular Formula |
C20H34O |
Molecular Weight |
290.5 g/mol |
IUPAC Name |
5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,9]hexadecan-13-ol |
InChI |
InChI=1S/C20H34O/c1-14-12-19-10-6-15-17(2,3)8-5-9-18(15,4)16(19)7-11-20(14,21)13-19/h14-16,21H,5-13H2,1-4H3 |
InChI Key |
YGTSTEIKPUXITK-UHFFFAOYSA-N |
SMILES |
CC1CC23CCC4C(CCCC4(C2CCC1(C3)O)C)(C)C |
Isomeric SMILES |
C[C@H]1C[C@@]23CC[C@H]4[C@]([C@@H]2CC[C@@]1(C3)O)(CCCC4(C)C)C |
Canonical SMILES |
CC1CC23CCC4C(CCCC4(C2CCC1(C3)O)C)(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Kauran-13-ol; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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